Cas no 32111-28-7 (N-Methylpyrazin-2-amine)

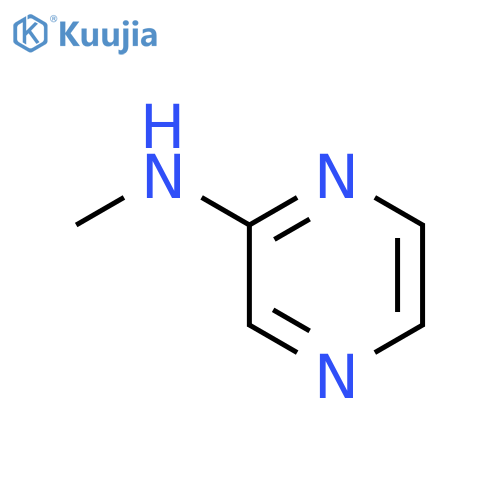

N-Methylpyrazin-2-amine structure

商品名:N-Methylpyrazin-2-amine

N-Methylpyrazin-2-amine 化学的及び物理的性質

名前と識別子

-

- N-Methylpyrazin-2-amine

- C5H7N3

- N-METHYL-2-PYRAZINAMINE

- 2-Methyaminopyrazine

- 2-methylaminopyrazine

- 2-Methylamino-pyrazine

- Methylamino-pyrazine

- methylpyrazin-2-yl-amine

- STK694388

- N-METHYL-N-(2-PYRAZINYL)AMINE

- EN300-52228

- VGKOARVVEXZTPU-UHFFFAOYSA-N

- Methyl-pyrazin-2-yl-amine

- SCHEMBL20229700

- DB-000331

- SY107191

- SCHEMBL85287

- Z54629801

- 32111-28-7

- BS-12861

- AKOS005605847

- DTXSID50587997

- MFCD08456680

- SCHEMBL20747588

- pyrazine, 2-methylamino-

- CS-0038033

-

- MDL: MFCD08456680

- インチ: InChI=1S/C5H7N3/c1-6-5-4-7-2-3-8-5/h2-4H,1H3,(H,6,8)

- InChIKey: VGKOARVVEXZTPU-UHFFFAOYSA-N

- ほほえんだ: CNC1=CN=CC=N1

計算された属性

- せいみつぶんしりょう: 109.06400

- どういたいしつりょう: 109.063997236g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 8

- 回転可能化学結合数: 1

- 複雑さ: 64.7

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 37.8Ų

- 疎水性パラメータ計算基準値(XlogP): 0.6

じっけんとくせい

- 密度みつど: 1.145

- ふってん: 212.514°C at 760 mmHg

- フラッシュポイント: 82.326°C

- 屈折率: 1.587

- PSA: 37.81000

- LogP: 0.59130

N-Methylpyrazin-2-amine セキュリティ情報

N-Methylpyrazin-2-amine 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

N-Methylpyrazin-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D241754-1g |

N-Methylpyrazin-2-amine |

32111-28-7 | 97% | 1g |

$140 | 2024-05-23 | |

| Chemenu | CM168809-1g |

N-Methylpyrazin-2-amine |

32111-28-7 | 95%+ | 1g |

$69 | 2021-08-05 | |

| Enamine | EN300-52228-1.0g |

N-methylpyrazin-2-amine |

32111-28-7 | 95% | 1.0g |

$50.0 | 2023-02-10 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18967-1G |

N-methylpyrazin-2-amine |

32111-28-7 | 95% | 1g |

¥ 2,072.00 | 2023-04-13 | |

| Enamine | EN300-52228-0.25g |

N-methylpyrazin-2-amine |

32111-28-7 | 95% | 0.25g |

$25.0 | 2023-02-10 | |

| abcr | AB454894-25 g |

N-Methylpyrazin-2-amine, 95%; . |

32111-28-7 | 95% | 25g |

€1,090.60 | 2023-07-18 | |

| Chemenu | CM168809-10g |

N-Methylpyrazin-2-amine |

32111-28-7 | 95%+ | 10g |

$406 | 2021-08-05 | |

| Chemenu | CM168809-5g |

N-Methylpyrazin-2-amine |

32111-28-7 | 95%+ | 5g |

$224 | 2021-08-05 | |

| Alichem | A099001139-5g |

N-Methylpyrazin-2-amine |

32111-28-7 | 95% | 5g |

$1009.84 | 2023-09-02 | |

| Fluorochem | 088820-250mg |

Methyl-pyrazin-2-yl-amine |

32111-28-7 | 95% | 250mg |

£54.00 | 2022-03-01 |

N-Methylpyrazin-2-amine 関連文献

-

1. General and efficient method for direct N-monomethylation of aromatic primary amines with methanolFeng Li,Jianjiang Xie,Haixia Shan,Chunlou Sun,Lin Chen RSC Adv. 2012 2 8645

32111-28-7 (N-Methylpyrazin-2-amine) 関連製品

- 120739-79-9(methyl(pyrazin-2-ylmethyl)amine)

- 84996-40-7(2-Amino-3-(methylamino)pyrazine)

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:32111-28-7)N-Methylpyrazin-2-amine

清らかである:99%

はかる:25g

価格 ($):232.0